molecular formula C7H9NO4S2 B3020520 2-(Thiophene-2-sulfonamido)propanoic acid CAS No. 82068-11-9

2-(Thiophene-2-sulfonamido)propanoic acid

Cat. No.: B3020520
CAS No.: 82068-11-9
M. Wt: 235.27
InChI Key: XIODLOBECJQIKS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-(Thiophene-2-sulfonamido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Thiophene-2-sulfonamido)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophene-2-sulfonamido)propanoic acid is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or bind to receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 2-(Thiophene-2-sulfonamido)propanoic acid is unique due to its specific sulfonamide and propanoic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(thiophen-2-ylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-5(7(9)10)8-14(11,12)6-3-2-4-13-6/h2-5,8H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIODLOBECJQIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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